Glabridin

概要

説明

グラブリジンは、甘草(Glycyrrhiza glabra)の根のエキスに見られる化学化合物です。それは、天然のフェノール性化合物の一種であるイソフラバン類のフラボノイドに属します。 グラブリジンは、黄褐色の粉末状であることが知られており、水には不溶性ですが、プロピレングリコールなどの有機溶媒には可溶性です 。 それは、抗炎症、抗酸化、抗菌などの様々な生物活性について広く研究されています .

準備方法

合成経路と反応条件: グラブリジンは、様々な方法で合成することができます。一般的なアプローチの1つは、共溶媒で修飾された超臨界二酸化炭素を用いた超臨界流体抽出(SFE)を使用するものです。 この方法は、グラブリジンの純度を向上させるために、温度(40〜80°C)や圧力(10〜50 MPa)などのパラメータを最適化することを含みます 。 別の方法には、エチルアルコールまたは酢酸エチルを用いた還流抽出が含まれ、続いてカラムクロマトグラフィーと結晶化による濃縮、分離、精製工程が続きます .

工業生産方法: 工業的には、グラブリジンは通常、大規模なSFEシステムを用いて甘草の根から抽出されます。このプロセスは、抽出パラメータをスケールアップし、アルコール沈殿/濾過と吸着クロマトグラフィーを使用してより純粋な製品を得ることを含みます。 この方法では、最大37%のグラブリジン純度を達成できます .

化学反応の分析

反応の種類: グラブリジンは、酸化、還元、置換など、様々な化学反応を起こします。 それは、ホスホリパーゼC(PLC)γ2/プロテインキナーゼC(PKC)、ホスホイノシチド3キナーゼ(PI3K)/Akt/グリコーゲンシンターゼキナーゼ-3β(GSK3β)、ミトゲン活性化プロテインキナーゼ(MAPK)、および核因子κB軽鎖エンハンサー活性化B細胞(NF-κB)経路の活性化を抑制することにより、血小板の活性化を阻害することが示されています .

一般的な試薬と条件: グラブリジン反応で用いられる一般的な試薬には、一酸化窒素(NO)、プロスタグランジンE2(PGE2)、およびインターロイキン-1β(IL-1β)、インターロイキン-6(IL-6)、腫瘍壊死因子α(TNF-α)などの様々なサイトカインが含まれます。 これらの反応は通常、NF-κBの核移行の阻害とMAPKのリン酸化を含む条件下で行われます .

生成される主な生成物: グラブリジン反応から生成される主な生成物には、誘導型一酸化窒素合成酵素(iNOS)およびシクロオキシゲナーゼ-2(COX-2)のレベルの低下、ならびにプロ炎症性サイトカインの発現の低下が含まれます .

4. 科学研究への応用

グラブリジンは、幅広い科学研究への応用があります。

化学: 化学では、グラブリジンは、天然の抗酸化剤および抗炎症剤としての可能性について研究されています。 それは、その生物学的有効性と化学的安定性を向上させるために、様々な誘導体の合成に使用されています .

生物学: 生物学研究では、グラブリジンは、血小板の活性化、代謝異常、神経炎症への影響について調査されています。 それは、血小板凝集を減らし、心臓血管疾患から保護する上で有望な結果を示しています .

医学: 医学では、グラブリジンは、肥満、糖尿病、神経変性疾患などの状態の治療における治療の可能性について探索されています。 それは、様々なモデルで代謝パラメータを改善し、神経炎症を軽減することが明らかになっています .

産業: 化粧品業界では、グラブリジンは、メラニン合成を阻害する能力により、美白製品の成分として使用されています。 それはまた、炎症性疾患のための新しい治療薬の開発における潜在的な用途について研究されています .

科学的研究の応用

Pharmacological Properties

Glabridin has been extensively studied for its diverse pharmacological effects, which include:

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating various signaling pathways such as NF-κB and MAPK. This property has been linked to its potential in treating inflammatory diseases .

- Antioxidant Effects : The compound enhances antioxidant enzyme activities while decreasing lipid peroxidation markers, thereby protecting cellular components from oxidative damage .

- Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and metastasis by affecting signaling pathways involved in cancer progression, including TGF-β/SMAD and Wnt/β-catenin pathways . It has shown efficacy against various cancer types, including breast and liver cancers.

- Hypoglycemic Effects : Studies have demonstrated that this compound can significantly lower fasting blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

- Neuroprotective Properties : this compound exhibits protective effects on neuronal cells, which may be beneficial in neurodegenerative diseases by reducing apoptosis and oxidative stress .

Delivery Systems for Enhanced Efficacy

Despite its promising properties, this compound faces challenges related to poor solubility and bioavailability. Researchers have developed various delivery systems to enhance its therapeutic potential:

- Nanoemulsions : These formulations improve the solubility and stability of this compound, facilitating better absorption .

- Polymeric Micelles : These carriers can encapsulate this compound, enhancing its bioavailability and allowing for controlled release over time .

- Liposomes : Liposomal formulations protect this compound from degradation while improving its delivery to target tissues .

Case Studies and Clinical Insights

Numerous studies have explored the applications of this compound across different health conditions:

作用機序

グラブリジンは、複数の分子標的および経路を通じてその効果を発揮します。 それは、PLCγ2/PKC、PI3K/Akt/GSK3β、MAPK、およびNF-κB経路の活性化を抑制することにより、血小板の活性化を阻害します 。 さらに、グラブリジンは、ホスファチジルセリン脱炭酸酵素の発現レベルに影響を与えることにより、活性酸素種の蓄積、ミトコンドリア膜電位の喪失、細胞膜の破壊を誘導します 。 神経炎症モデルでは、グラブリジンは、NO、NF-κB、IBA-1、GFAPなどの炎症性メディエーターの発現を低下させ、同時にスーパーオキシドジスムターゼ(SOD)の発現を上昇させて酸化ストレスを軽減します .

6. 類似の化合物との比較

グラブリジンは、幅広い生物学的活性を持ち、複数の経路を標的とする能力において、類似の化合物の中でユニークです。 類似の化合物には、グラブレン、イソリクイリチゲニン、リクイリチゲニンなどがあり、これらはすべて甘草から誘導され、様々な生物学的活性を示します 。 グラブリジンは、その強力な抗炎症および抗酸化効果により注目されており、治療用途のための有望な候補となっています .

類似化合物との比較

Glabridin is unique among similar compounds due to its broad spectrum of biological activities and its ability to target multiple pathways. Similar compounds include glabrene, isoliquiritigenin, and liquiritigenin, which are also derived from licorice and exhibit various biological activities . this compound stands out for its potent anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications .

生物活性

Glabridin, a bioactive compound derived from the roots of Glycyrrhiza glabra, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties. Its chemical structure enables it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

-

Anti-inflammatory Activity

- This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukins in macrophages. In LPS-treated RAW264.7 cells, this compound reduced NO levels by 33% at a concentration of 10 μg/mL and inhibited IL-1β production with an IC50 of 30.8 μM .

- Table 1: Inhibitory Concentrations of this compound on Inflammatory Markers

Inflammatory Marker Cell Type IC50 (μM) Prostaglandin E2 J774A.1 Macrophages 11 Thromboxane B2 HL-60 Neutrophils 11.3 Leukotriene B4 J774A.1 Macrophages 5.3 - Antioxidant Activity

- Anti-tumor Activity

- Antimicrobial Activity

- Neuroprotective Effects

- Cardiovascular Protection

Case Studies

Case Study 1: Anti-inflammatory Effects in Diabetic Models

In a study involving diabetic mice, this compound administration led to a significant reduction in inflammation markers and improved insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Antitumor Activity in Colon Cancer

In vitro studies demonstrated that this compound inhibited the growth of CT-26 colon cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- NF-κB Pathway Inhibition: this compound inhibits the degradation of IκBs, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes .

- Estrogen Receptor Modulation: Acting as a phytoSERM, this compound influences estrogen receptor activity, which may contribute to its antioxidant and anti-cancer effects .

- Reactive Oxygen Species Management: By reducing ROS levels, this compound protects cells from oxidative stress-related damage.

特性

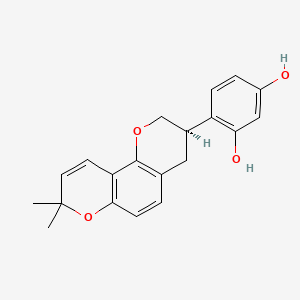

IUPAC Name |

4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQIJVLKGVZRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59870-68-7 | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 155 °C | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。